molecular formula C6H9NOS B12946138 (R)-1-(4-Methylthiazol-2-yl)ethanol

(R)-1-(4-Methylthiazol-2-yl)ethanol

Cat. No.: B12946138
M. Wt: 143.21 g/mol
InChI Key: XEBMDTWLAKFJLF-RXMQYKEDSA-N
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Description

®-1-(4-Methylthiazol-2-yl)ethanol is a chiral compound with a thiazole ring substituted with a methyl group at the 4-position and an ethanol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Methylthiazol-2-yl)ethanol typically involves the reaction of 4-methylthiazole with an appropriate chiral reagent to introduce the ethanol group at the 1-position. One common method involves the use of chiral catalysts to achieve the desired enantioselectivity. The reaction conditions often include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Methylthiazol-2-yl)ethanol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Methylthiazol-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiazoline derivative.

    Substitution: The methyl group on the thiazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ®-1-(4-Methylthiazol-2-yl)acetaldehyde or ®-1-(4-Methylthiazol-2-yl)acetic acid.

    Reduction: Formation of ®-1-(4-Methylthiazol-2-yl)ethanolamine.

    Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

®-1-(4-Methylthiazol-2-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of chiral pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ®-1-(4-Methylthiazol-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and ethanol group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Methylthiazol-2-yl)ethanol: The enantiomer of ®-1-(4-Methylthiazol-2-yl)ethanol with similar chemical properties but different biological activities.

    4-Methylthiazole: The parent compound without the ethanol group, used in various chemical syntheses.

    Thiazole derivatives: Compounds with different substituents on the thiazole ring, exhibiting diverse chemical and biological properties.

Uniqueness

®-1-(4-Methylthiazol-2-yl)ethanol is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical reactivity and biological activity. Its enantioselectivity makes it valuable in the synthesis of chiral molecules, and its potential bioactivity makes it a promising candidate for drug development and other applications.

Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

(1R)-1-(4-methyl-1,3-thiazol-2-yl)ethanol

InChI

InChI=1S/C6H9NOS/c1-4-3-9-6(7-4)5(2)8/h3,5,8H,1-2H3/t5-/m1/s1

InChI Key

XEBMDTWLAKFJLF-RXMQYKEDSA-N

Isomeric SMILES

CC1=CSC(=N1)[C@@H](C)O

Canonical SMILES

CC1=CSC(=N1)C(C)O

Origin of Product

United States

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